molecular formula C8H7FN2O B14849534 7-Fluoro-3,4-dihydro-2,6-naphthyridin-1(2H)-one

7-Fluoro-3,4-dihydro-2,6-naphthyridin-1(2H)-one

Cat. No.: B14849534
M. Wt: 166.15 g/mol
InChI Key: KNLDHVUGEPORIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Fluoro-3,4-dihydro-2,6-naphthyridin-1(2H)-one is a fluorinated heterocyclic compound. Heterocyclic compounds are widely studied due to their diverse biological activities and applications in medicinal chemistry. The presence of a fluorine atom can significantly alter the compound’s chemical properties and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-3,4-dihydro-2,6-naphthyridin-1(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the reaction of a fluorinated amine with a suitable diketone under acidic or basic conditions to form the desired naphthyridinone ring.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming more oxidized derivatives.

    Reduction: Reduction reactions could lead to the formation of reduced analogs.

    Substitution: The fluorine atom can be a site for nucleophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could result in various functionalized analogs.

Scientific Research Applications

7-Fluoro-3,4-dihydro-2,6-naphthyridin-1(2H)-one could have several applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biological studies due to its fluorinated nature.

    Medicine: Investigation as a potential pharmaceutical agent due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 7-Fluoro-3,4-dihydro-2,6-naphthyridin-1(2H)-one would depend on its specific interactions with biological targets. The fluorine atom could enhance binding affinity to certain enzymes or receptors, altering their activity. The compound might interact with molecular pathways involved in cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydro-2,6-naphthyridin-1(2H)-one: Lacks the fluorine atom, which could result in different chemical and biological properties.

    7-Chloro-3,4-dihydro-2,6-naphthyridin-1(2H)-one: Chlorine substitution might lead to different reactivity and biological activity.

    7-Methyl-3,4-dihydro-2,6-naphthyridin-1(2H)-one: Methyl substitution could affect the compound’s lipophilicity and metabolic stability.

Uniqueness

The presence of the fluorine atom in 7-Fluoro-3,4-dihydro-2,6-naphthyridin-1(2H)-one can significantly influence its chemical reactivity and biological activity, making it a unique compound compared to its analogs.

Properties

Molecular Formula

C8H7FN2O

Molecular Weight

166.15 g/mol

IUPAC Name

7-fluoro-3,4-dihydro-2H-2,6-naphthyridin-1-one

InChI

InChI=1S/C8H7FN2O/c9-7-3-6-5(4-11-7)1-2-10-8(6)12/h3-4H,1-2H2,(H,10,12)

InChI Key

KNLDHVUGEPORIQ-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)C2=CC(=NC=C21)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.